N-(4-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S/c1-2-3-12-8-13(23)19-15-20-21-16(22(12)15)25-9-14(24)18-11-6-4-10(17)5-7-11/h4-8H,2-3,9H2,1H3,(H,18,24)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVXTMHELVDEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
Structural Overview
The compound's molecular formula is , with a molecular weight of approximately 385.5 g/mol. It features a fluorophenyl group and a triazolopyrimidine core , which are significant for its biological interactions. The presence of the thioacetamide linkage enhances its pharmacological properties.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit various antimicrobial activities . The triazole moiety is particularly noted for its efficacy against bacteria and fungi:
| Compound | Activity | MIC (μg/mL) | Target Organisms |
|---|---|---|---|
| Triazole Derivative A | Antibacterial | 0.125–8 | S. aureus, E. coli |
| Triazole Derivative B | Antifungal | 0.5–4 | C. albicans, A. flavus |
| N-(4-fluorophenyl)-... | TBD | TBD | TBD |
The mechanism of action typically involves the inhibition of key enzymes or pathways in microbial cells, such as DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Anticancer Activity
Preliminary studies suggest that the compound may also possess anticancer properties . The triazole derivatives have been associated with the inhibition of cancer cell proliferation in various models:
- In vitro studies show that triazole-based compounds can induce apoptosis in cancer cell lines.
- Case Study: A derivative similar to N-(4-fluorophenyl)-... demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range.
The biological activity of this compound likely involves:
- Enzyme Inhibition: Interaction with enzymes critical for microbial survival.
- Cell Cycle Disruption: Inducing cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Leading to oxidative stress in target cells.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Recent Research Insights
Recent literature emphasizes the potential of triazole derivatives in drug discovery:
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences: The triazolo[4,3-a]pyrimidine core in the target compound differs from flumetsulam’s triazolo[1,5-a]pyrimidine scaffold. Thiazolo[4,5-d]pyrimidine derivatives () replace the triazole ring with a thiazole, reducing nitrogen content and altering hydrogen-bonding capacity.
Substituent Effects :
- 4-fluorophenyl vs. 4-acetamidophenyl : The fluorine atom in the target compound increases electronegativity and lipophilicity compared to the acetamide group in its analog, which may enhance membrane permeability.
- Thioacetamide vs. Sulfonamide : The thioacetamide linker in the target compound offers greater resistance to oxidative metabolism than flumetsulam’s sulfonamide group.
Molecular Weight and Bioactivity :
- The target compound (387.43 g/mol) is smaller than thiazolo[4,5-d]pyrimidine derivatives (~600–650 g/mol), suggesting better bioavailability.
- Flumetsulam’s lower molecular weight (325.29 g/mol) correlates with its efficacy as a herbicide.
Patent Landscape ()
While unrelated in core structure, patented spirocyclic compounds in share features like fluorinated aryl groups and carboxamide linkers. These patents highlight the agrochemical industry’s focus on fluorine and heterocycles for target specificity, supporting the relevance of the target compound’s design.
Q & A
Q. What are the optimal synthetic conditions for this compound?
The compound can be synthesized via nucleophilic substitution reactions. A typical procedure involves refluxing intermediates (e.g., 7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol) with chloroacetamide derivatives (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) in ethanol or acetone with a base like sodium acetate or anhydrous K₂CO₃. Reaction times (~30 min to 3 h) and solvent polarity influence yield and purity. Recrystallization from ethanol-dioxane mixtures may improve purity .
Q. Which spectroscopic methods are critical for structural confirmation?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and thioether linkages.
- IR Spectroscopy : To identify carbonyl (C=O, ~1650–1750 cm⁻¹) and thioamide (C=S, ~600–700 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation patterns .
Q. How is purity assessed, and what impurities are common?
Purity is evaluated via HPLC or TLC (silica gel, ethyl acetate/hexane eluent). Common impurities include unreacted starting materials or byproducts from incomplete substitution. Recrystallization (ethanol or ethanol-dioxane) and column chromatography (silica gel) are standard purification methods .
Q. What is the role of the thioether linkage in reactivity?
The thioether group enhances nucleophilicity, facilitating further functionalization (e.g., alkylation or oxidation). It also contributes to metabolic stability by resisting enzymatic cleavage compared to oxygen analogs .
Advanced Research Questions
Q. How can solvent polarity and reaction time be optimized using Design of Experiments (DoE)?
Apply DoE to test variables like solvent (ethanol vs. acetone), temperature (reflux vs. RT), and base stoichiometry. Response surfaces can model yield and purity outcomes. For example, highlights flow-chemistry optimization for similar heterocycles, where acetone with K₂CO₃ at 50°C improved regioselectivity .
Q. What strategies resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay-specific parameters (e.g., cell permeability, enzyme isoforms). Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) and control for variables like serum protein binding. Structure-activity relationship (SAR) studies can identify substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity .
Q. How do substituents like the 4-fluorophenyl group influence metabolic stability?
Fluorine atoms reduce metabolic oxidation via steric and electronic effects, enhancing half-life. Comparative studies with non-fluorinated analogs (e.g., 4-chlorophenyl) using liver microsome assays or CYP450 inhibition profiling can quantify stability improvements .
Q. What computational methods predict target binding interactions?
Molecular docking (AutoDock, Schrödinger) models interactions with enzymes like kinases or proteases. MD simulations assess binding stability, while QSAR studies correlate electronic descriptors (e.g., logP, H-bond acceptors) with activity. ’s crystallographic data can validate docking poses .
Q. Which in vitro models evaluate pharmacokinetic properties?
Q. What synthetic challenges arise in regioselective triazolo-pyrimidine core formation?
Competing cyclization pathways (e.g., [1,2,4]triazolo vs. [1,5-a]pyrimidine isomers) require precise control of reaction conditions. Microwave-assisted synthesis or catalytic additives (e.g., CuI) may enhance regioselectivity, as seen in ’s thiazolo-pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
